Ethyl 3-(chloroformyl)carbazate
Overview
Description
Ethyl 3-(chloroformyl)carbazate, also known as ECC, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a carbonyl compound with a chloroformyl group attached to a carbazole ring. ECC has been used in various fields of research, including medicinal chemistry, organic synthesis, and material science.
Mechanism Of Action
The mechanism of action of Ethyl 3-(chloroformyl)carbazate is not fully understood. However, it is believed that the chloroformyl group attached to the carbazole ring plays a crucial role in its activity. It is believed that the chloroformyl group can form hydrogen bonds with various biological molecules, leading to its biological activity.
Biochemical And Physiological Effects
Ethyl 3-(chloroformyl)carbazate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Ethyl 3-(chloroformyl)carbazate exhibits antitumor, antiviral, and anti-inflammatory activity. Ethyl 3-(chloroformyl)carbazate has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. In vivo studies have shown that Ethyl 3-(chloroformyl)carbazate exhibits antitumor activity in various animal models.
Advantages And Limitations For Lab Experiments
Ethyl 3-(chloroformyl)carbazate has several advantages as a reagent in lab experiments. It is readily available, easy to handle, and has a high yield of synthesis. Ethyl 3-(chloroformyl)carbazate is also stable under various conditions, making it suitable for use in various chemical reactions. However, Ethyl 3-(chloroformyl)carbazate also has some limitations. It is toxic and requires careful handling. Ethyl 3-(chloroformyl)carbazate is also expensive compared to other reagents, making it less accessible to researchers.
Future Directions
There are several future directions for the use of Ethyl 3-(chloroformyl)carbazate in scientific research. One area of interest is the development of new antitumor agents using Ethyl 3-(chloroformyl)carbazate as a starting material. Another area of interest is the use of Ethyl 3-(chloroformyl)carbazate in the synthesis of new materials with unique properties. Ethyl 3-(chloroformyl)carbazate can also be used in the development of new drugs for the treatment of various diseases. Finally, Ethyl 3-(chloroformyl)carbazate can be used in the development of new analytical methods for the detection of various biological molecules.
Conclusion
In conclusion, Ethyl 3-(chloroformyl)carbazate is a unique chemical compound that has been widely used in scientific research. It has been used in various fields of research, including medicinal chemistry, organic synthesis, and material science. Ethyl 3-(chloroformyl)carbazate exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the use of Ethyl 3-(chloroformyl)carbazate in scientific research, including the development of new antitumor agents, the synthesis of new materials, and the development of new drugs.
Scientific Research Applications
Ethyl 3-(chloroformyl)carbazate has been widely used in scientific research due to its unique properties. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. Ethyl 3-(chloroformyl)carbazate has also been used as a reagent in the preparation of carbazoles, pyrazoles, and pyridazines. In medicinal chemistry, Ethyl 3-(chloroformyl)carbazate has been used as a starting material for the synthesis of various antitumor agents, antiviral agents, and anti-inflammatory agents.
properties
CAS RN |
15429-42-2 |
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Product Name |
Ethyl 3-(chloroformyl)carbazate |
Molecular Formula |
C4H7ClN2O3 |
Molecular Weight |
166.56 g/mol |
IUPAC Name |
ethyl N-(carbonochloridoylamino)carbamate |
InChI |
InChI=1S/C4H7ClN2O3/c1-2-10-4(9)7-6-3(5)8/h2H2,1H3,(H,6,8)(H,7,9) |
InChI Key |
OUYPEOIQRFGKLG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NNC(=O)Cl |
Canonical SMILES |
CCOC(=O)NNC(=O)Cl |
Other CAS RN |
15429-42-2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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